molecular formula C20H20ClN5O3 B2478892 (E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 392236-17-8

(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2478892
CAS No.: 392236-17-8
M. Wt: 413.86
InChI Key: SINLXBZPDXZSAR-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H20ClN5O3 and its molecular weight is 413.86. The purity is usually 95%.
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Scientific Research Applications

Anti-anoxic Activity

Research into novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, which are chemically related to the compound , has shown promising results in terms of anti-anoxic (AA) activity. These compounds demonstrate significant potential in protecting the brain against oxygen deprivation (Kuno, Sakai, Ohkubo, & Takasugi, 1993).

Synthetic Applications

The Vilsmeier-Haack acylation of related pyridopyrimidin-4-ones has been explored, highlighting the versatility of these compounds in synthetic chemistry. Such studies reveal the potential for creating diverse derivatives with varying properties and applications (Horváth, Hermecz, Podányi, & Meszaros, 1985).

Structural Studies

Structural analysis of pyrido[1,2-a]pyrimidines, akin to the compound , has been carried out. These studies provide insights into the molecular configurations and electronic properties of these compounds, which can be crucial for understanding their reactivity and potential uses in various fields (Bernhardt & Wentrup, 2007).

Pharmaceutical Research

Research into analogs of pyrido[1,2-a]pyrimidin-4-ones has shown potential in the development of new pharmaceutical compounds. For instance, studies have investigated their use as analgesics, emphasizing the medicinal potential of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antimicrobial and Antioxidant Properties

Some derivatives of pyrido[1,2-a]pyrimidin-4-ones have been found to possess significant antimicrobial and antioxidant activities. This highlights their potential application in addressing microbial resistance and oxidative stress-related conditions (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Properties

IUPAC Name

2-(butan-2-ylamino)-3-[(2-chloro-4-nitrophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3/c1-4-13(3)23-18-15(20(27)25-9-5-6-12(2)19(25)24-18)11-22-17-8-7-14(26(28)29)10-16(17)21/h5-11,13,23H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINLXBZPDXZSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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